8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one
Description
Properties
IUPAC Name |
8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-13(11,12)9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHTWNYVIFCTAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1412433-64-7 | |
| Record name | 8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Tropinone as the Starting Material
Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) undergoes demethylation to yield the secondary amine, which is subsequently sulfonylated.
Procedure :
- Demethylation : Tropinone is treated with magnesium in methanol under reflux, cleaving the N-methyl group to form 8-azabicyclo[3.2.1]octan-3-one.
- Sulfonylation : The free amine reacts with methanesulfonyl chloride in dichloromethane, catalyzed by triethylamine, to install the methanesulfonyl moiety.
Optimization :
- Solvent : Methanol ensures solubility of intermediates while minimizing side reactions.
- Catalyst : Triethylamine scavenges HCl, preventing protonation of the amine.
Yield : 68–72% over two steps.
Method 2: Direct Sulfonylation of Preformed Amines
Synthesis via 8-Azabicyclo[3.2.1]octan-3-amine Hydrochloride
A hydrochloride salt of 8-azabicyclo[3.2.1]octan-3-amine serves as a stable intermediate for sulfonylation.
Procedure :
- Amine Preparation : Tropinone is reduced using lithium aluminum hydride (LiAlH₄) to yield 8-azabicyclo[3.2.1]octan-3-amine, isolated as the hydrochloride salt.
- Sulfonylation : The amine reacts with methanesulfonyl anhydride in tetrahydrofuran (THF) at 0°C, followed by quenching with aqueous sodium bicarbonate.
Challenges :
- Over-sulfonylation : Controlled stoichiometry (1:1.05 amine:sulfonylating agent) prevents di-sulfonation.
- Workup : Extraction with ethyl acetate removes unreacted reagents.
Method 3: Catalytic Hydrogenation and Sulfonyl Transfer
Palladium-Catalyzed N-Sulfonylation
A patent-pending route employs catalytic hydrogenation to generate the amine in situ, followed by sulfonylation.
Procedure :
- Hydrogenation : 8-Cyano-8-azabicyclo[3.2.1]octan-3-one undergoes hydrogenolysis over palladium-on-carbon (Pd/C) in ethanol, yielding the primary amine.
- Sulfonylation : Methanesulfonyl chloride is added dropwise at −10°C to prevent exothermic side reactions.
Advantages :
- Chemoselectivity : Pd/C selectively reduces nitriles without affecting ketones.
- Scalability : Ethanol as a solvent facilitates large-scale production.
Method 4: Enantioselective Synthesis via Chiral Auxiliaries
Asymmetric Desymmetrization of Tropinone
Recent advances leverage chiral catalysts to construct enantiomerically pure 8-methanesulfonyl derivatives.
Procedure :
- Desymmetrization : Tropinone is treated with a chiral phosphoric acid catalyst, inducing asymmetry at the 3-keto position.
- Sulfonylation : The enantiomerically enriched amine reacts with methanesulfonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA).
Key Parameters :
- Catalyst : (R)-TRIP (thiourea-based) achieves 94% enantiomeric excess (ee).
- Temperature : −20°C minimizes racemization.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and stereochemical outcomes of each method:
Challenges and Optimization Strategies
Byproduct Formation in Sulfonylation
Excess methanesulfonyl chloride leads to sulfonic acid byproducts. Solutions include:
Purification of Polar Intermediates
The hydrochloride salt of 8-azabicyclo[3.2.1]octan-3-amine exhibits high polarity, complicating isolation. Strategies involve:
Chemical Reactions Analysis
8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a scaffold for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders. In industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The azabicyclo[3.2.1]octan-3-one framework is a common motif in bioactive molecules. Key derivatives differ in substituents at the 8-position, which critically influence reactivity, stability, and biological activity.
8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)
- Structure : A methyl group (-CH₃) at the 8-position.
- Role : A biosynthetic precursor to tropane alkaloids (e.g., atropine, cocaine) .
- Synthesis : Produced enzymatically via cytochrome P450-mediated cyclization in A. belladonna .
- Applications : Used in synthesizing cytotoxic derivatives (e.g., 2,4-bis(benzylidene) analogs) with tumor-selective toxicity .
- Crystallography : Adopts a chair conformation for the bicyclic core, confirmed via X-ray studies .
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
- Structure : A benzyl group (-CH₂C₆H₅) at the 8-position.
- Synthesis : Prepared via nucleophilic substitution using benzyl halides .
- Applications : Explored in fragment-based drug discovery for G protein-coupled receptors .
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one
- Structure : A bulky isopropyl group (-CH(CH₃)₂) at the 8-position.
- Properties : White crystalline solid; intermediate in synthesizing atropine analogs .
8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one
- Structure : An aromatic nitro and fluoro-substituted phenyl group at the 8-position.
- Crystallography : Adopts a chair conformation for the bicyclic core with a 67.6° dihedral angle between fused rings .
- Electronic Effects: Electron-withdrawing groups (NO₂, F) enhance electrophilicity, influencing reactivity in further functionalizations .
Comparative Analysis of Substituent Effects
EWG = Electron-withdrawing group; *EDG = Electron-donating group
Key Observations :
Electronic Effects : Methanesulfonyl and nitro groups enhance electrophilicity, facilitating nucleophilic attacks or hydrogen bonding, whereas methyl and benzyl groups offer milder electronic modulation.
Steric Effects : Bulky substituents (e.g., isopropyl) limit access to the nitrogen lone pair, affecting binding to biological targets .
Biological Activity: Tropinone derivatives exhibit cytotoxicity and transporter inhibition , while the methanesulfonyl analog’s bioactivity remains unexplored.
Pharmacological Potential
- Cytotoxicity: 2,4-Bis(benzylidene)-tropinone derivatives show tumor-selective toxicity, attributed to Michael acceptor reactivity .
- Neurotransmitter Transporter Modulation: 8-Substituted tropinones exhibit stereoselective binding to dopamine, serotonin, and norepinephrine transporters .
Biological Activity
Overview
8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure features a methanesulfonyl group, which may influence its interaction with biological targets, particularly in the realm of neuropharmacology.
- Molecular Formula : C₈H₁₃NO₃S
- SMILES Notation : CS(=O)(=O)N1C2CCC1CC(=O)C2
- InChI Key : NIHTWNYVIFCTAN-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. Specifically, it has been studied for its potential as a monoamine reuptake inhibitor , which can affect serotonin, norepinephrine, and dopamine levels in the brain. This mechanism is crucial for treating various mood disorders, including depression and anxiety.
In Vitro Studies
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, exhibit significant activity as neurotransmitter reuptake inhibitors:
| Compound | Target Receptor | IC₅₀ (nM) | Selectivity Ratio (μ:κ) |
|---|---|---|---|
| This compound | Serotonin Transporter | TBD | TBD |
| Analog 6c | Kappa Opioid Receptor | 20 | 36:415 |
The above data suggests that while specific IC₅₀ values for this compound are not yet determined, its analogs show promising selectivity and potency against various receptors.
Case Studies
A notable study explored the pharmacological profile of related compounds, revealing their effectiveness as kappa opioid receptor antagonists, which can be beneficial in managing pain and mood disorders:
"Modification of the azabicyclo scaffold led to the development of compounds with potent κ antagonism and favorable CNS exposure" .
This highlights the potential therapeutic applications of this compound in treating conditions influenced by kappa opioid receptor activity.
Applications in Therapy
The therapeutic implications of this compound extend to various neurological disorders:
- Depression : By inhibiting monoamine reuptake, it may alleviate symptoms associated with depressive disorders.
- Anxiety Disorders : The modulation of neurotransmitter levels can help manage anxiety symptoms.
- Pain Management : As a kappa opioid receptor antagonist, it may offer new avenues for pain relief without the adverse effects associated with traditional opioids.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one?
The synthesis typically involves radical cyclization or stereocontrolled bicyclic scaffold formation. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) for azabicyclic derivatives . The rigid bicyclic skeleton can be further functionalized via nucleophilic substitution or sulfonylation to introduce the methanesulfonyl group . Key steps include protecting group strategies and chromatographic purification to ensure yield and purity.
Q. Which structural elucidation techniques are critical for confirming the bicyclic scaffold and stereochemistry?
X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated in studies of related azabicyclo compounds (e.g., crystal monoclinic P2₁/c, a = 7.2030 Å, β = 97.391°) . NMR spectroscopy (¹H/¹³C, COSY, NOESY) is essential for confirming substituent positions and stereochemical assignments, particularly for distinguishing endo vs. exo conformers .
Q. How is the compound initially screened for biological activity in academic research?
Initial screening often focuses on neurotransmitter transporter inhibition (dopamine/serotonin/norepinephrine transporters) using radioligand binding assays (e.g., [³H]WIN35428 for DAT). Uptake inhibition assays in transfected cell lines (e.g., HEK293) provide IC₅₀ values, with rigid bicyclic scaffolds showing modest stereoselectivity (e.g., 2–10-fold differences in enantiomer activity) .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s interaction with biological targets?
Stereochemical variations significantly impact transporter affinity. For example, endo vs. exo configurations in azabicyclo derivatives alter binding kinetics at DAT/SERT due to spatial constraints in the transporter’s substrate pocket . Computational docking studies (e.g., AutoDock Vina) can predict binding poses, with methanesulfonyl groups enhancing hydrophobic interactions in specific enantiomers .
Q. How can contradictions in transporter inhibition data be resolved?
Discrepancies may arise from assay conditions (e.g., cell type, radioligand concentration). Normalizing data to reference compounds (e.g., cocaine for DAT) and validating with functional uptake assays (e.g., synaptosomal preparations) improve reliability. For example, BIMU analogs showed partial agonism at 5-HT₄ receptors despite high DAT affinity, requiring orthogonal assays to clarify mechanisms .
Q. What structure-activity relationship (SAR) trends are observed for the methanesulfonyl substituent?
The methanesulfonyl group enhances lipophilicity (logP ~1.5–2.0) and stabilizes interactions via sulfone-oxygen hydrogen bonding. Comparative SAR studies show that bulkier sulfonyl groups (e.g., phenylsulfonyl) reduce DAT selectivity due to steric hindrance, while methanesulfonyl balances potency and selectivity (IC₅₀: 10–50 nM for DAT) .
Q. How does the compound’s antimicrobial potency compare to structurally related analogs?
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Methyl 8-methyl-3-oxo-azabicyclo | <0.03125 | Staphylococcus aureus |
| Benzothiazole derivatives | <0.1 | Klebsiella pneumoniae |
| Methanesulfonyl derivatives exhibit superior Gram-positive activity due to enhanced membrane penetration, but limited Gram-negative coverage . |
Q. What experimental designs are recommended for assessing CNS penetration and toxicity?
- Blood-brain barrier (BBB) permeability : Use in vitro models (e.g., MDCK-MDR1 monolayers) or in situ perfusion in rodents.
- Neurotoxicity : Hippocampal neuron viability assays (MTT/Calcein-AM) at 10–100 μM concentrations.
- Metabolic stability : Microsomal incubation (human/rat liver) with LC-MS/MS analysis .
Q. How can multi-step syntheses be optimized for enantiomeric purity?
Enantioselective routes include chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation). For example, desymmetrization of tropinone derivatives using Candida antarctica lipase achieves >90% enantiomeric excess (ee) . Reaction monitoring via chiral HPLC (e.g., Chiralpak AD-H column) is critical for quality control.
Q. What challenges arise in scaling up laboratory-scale synthesis?
Key challenges include:
- Exothermic reactions : Radical cyclizations require strict temperature control (−20°C to 0°C) to prevent side reactions.
- Catalyst cost : Transition metal catalysts (e.g., Pd/C for hydrogenation) necessitate recycling protocols.
- Purification : Simulated moving bed (SMB) chromatography improves yield in large-scale azabicyclo purifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
